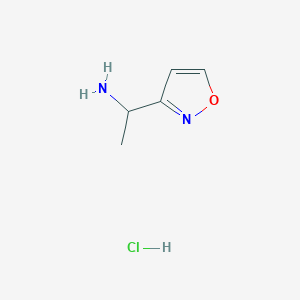

1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(1,2-oxazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-3-8-7-5;/h2-4H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLMVSZWXJFDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis of 1-(1,2-Oxazol-3-yl)ethan-1-amine

The core structure, 1-(1,2-oxazol-3-yl)ethan-1-amine, can be synthesized through ring-forming reactions involving appropriate precursors such as hydroxylamines and α,β-unsaturated carbonyl compounds or α-haloketones, followed by amination.

While specific protocols for this exact compound are limited in public literature, related isoxazole derivatives are commonly prepared via:

- Cyclization of β-hydroxy oximes or α-haloketones with hydroxylamine derivatives , forming the isoxazole ring.

- Subsequent reductive amination or direct amination to install the ethanamine side chain.

Salt Formation: Hydrochloride Preparation

Conversion to the hydrochloride salt is achieved by treating the free amine with hydrochloric acid in an appropriate solvent such as ethanol or ether, leading to precipitation of the hydrochloride salt. This step enhances compound stability, crystallinity, and ease of purification.

Detailed Preparation Methods from Literature

General Synthetic Procedure (Adapted from Analogous Oxazole Amines)

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1. Formation of Isoxazole Ring | α-Haloketone + Hydroxylamine hydrochloride, base (e.g., NaOH), solvent (ethanol/water), reflux | Cyclization to form 1,2-oxazole ring | Moderate to high yields reported in related systems |

| 2. Introduction of Ethanamine Side Chain | Reductive amination or nucleophilic substitution on oxazole precursor | Installation of ethanamine group at 3-position | Dependent on method; typically good yields |

| 3. Hydrochloride Salt Formation | Treatment with HCl in ethanol or ether, stirring at room temperature | Precipitation of hydrochloride salt | High purity crystalline salt |

Analytical and Purification Techniques

- Flash column chromatography is commonly used to purify intermediates and final compounds, employing gradients of ethyl acetate/hexanes or dichloromethane mixtures.

- NMR spectroscopy (1H, 13C) confirms the structure and purity of the synthesized compound.

- Salt formation is monitored by precipitation and recrystallization, ensuring the hydrochloride salt's formation and stability.

Summary Table of Preparation Methods

Research Findings and Considerations

- The choice of solvent and temperature is critical in cyclization steps to maximize yield and minimize side reactions.

- Use of dry, inert atmosphere (oven-dried glassware, nitrogen or argon) improves reproducibility for moisture-sensitive steps.

- Hydrochloride salt formation improves compound handling, storage, and solubility for downstream applications.

- Analytical data such as NMR and HRMS are essential to confirm the integrity of the target compound and its salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while substitution reactions can produce N-substituted oxazole derivatives.

Scientific Research Applications

Chemistry

1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its unique oxazole structure allows researchers to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Biology

In biological research, this compound is studied for its potential biological activities , including antimicrobial and anticancer properties. The oxazole ring can interact with various biological targets, making it a subject of interest for understanding the mechanisms of action of oxazole-containing molecules.

Medicine

The compound is being investigated as a pharmaceutical intermediate , particularly in the development of new drugs targeting specific enzymes or receptors. Its biological activity suggests it may have therapeutic potential, especially in treating infections or cancer.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, modulating the activity of target proteins. The amine group is capable of forming covalent bonds with electrophilic sites on proteins, influencing their function.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

Case Study A : A series of derivatives were synthesized and tested for anticancer activity against various cell lines. The most potent derivative exhibited significantly lower IC50 values compared to standard chemotherapeutics.

Case Study B : Research demonstrated that certain derivatives showed promising results in inhibiting bacterial growth, indicating potential for developing new antimicrobial agents based on this scaffold.

Mechanism of Action

The mechanism of action of 1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification of Analogs

The following compounds share structural motifs with 1-(1,2-oxazol-3-yl)ethan-1-amine hydrochloride, differing in substituents, ring systems, or hybridization:

Key Comparative Analysis

Heterocyclic Ring Modifications

- Oxazole vs.

- Benzoxazole Fusion : The benzoxazole-containing analog (C₁₂H₁₃ClN₄O₂) introduces aromaticity and planarity, likely improving π-π stacking interactions in biological targets but reducing solubility due to increased lipophilicity.

Substituent Effects

- Methyl Groups : The 3-methyl substitution on the oxazole ring in 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine HCl increases steric bulk, which may influence receptor binding kinetics compared to the unsubstituted parent compound.

Physicochemical Properties

- Molecular Weight and Solubility : Smaller analogs like the target compound (140.57 g/mol) and Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine HCl (163.60 g/mol) are predicted to have higher aqueous solubility compared to the benzoxazole-fused derivative (280.71 g/mol) .

- Purity : Commercial samples of the target compound and its triazole analog (1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine HCl) are reported at 95% purity, comparable to industry standards for research-grade chemicals .

Biological Activity

1-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The oxazole ring and amine functionalities contribute to its reactivity and interactions with biological targets. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has a molecular formula of C4H7ClN2O and a molecular weight of 136.56 g/mol. Its structure includes an oxazole ring that enhances its ability to interact with various biological molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, modulating the activity of target proteins. The amine group is capable of forming covalent bonds with electrophilic sites on proteins, influencing their function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that compounds with oxazole rings can exhibit antimicrobial properties. This is significant for developing new antibiotics.

Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines by affecting cell cycle regulation and promoting the activation of caspases involved in apoptotic pathways .

Anticancer Activity

A study investigated the effects of this compound on human myeloid leukemia cell lines (HL-60 and U937). The compound was found to significantly increase the sub-G1 peak in flow cytometry analysis, indicating an increase in apoptotic cells. Western blot analysis confirmed the activation of caspase pathways, suggesting that the compound induces apoptosis through mitochondrial signaling pathways .

Antimicrobial Studies

In another study focusing on antimicrobial activity, derivatives of oxazole compounds were tested against various bacterial strains. The results indicated that these compounds possess significant antimicrobial effects, potentially making them candidates for further development as therapeutic agents against resistant strains .

Data Table: Biological Activities

Q & A

Q. How can data management tools enhance reproducibility in studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.